molecular formula C9H10N2OS B1620669 Acetanilide, 2-(thiocarbamyl)- CAS No. 59749-96-1

Acetanilide, 2-(thiocarbamyl)-

Cat. No. B1620669
CAS RN: 59749-96-1
M. Wt: 194.26 g/mol
InChI Key: DDBQKNUNQJKLNS-UHFFFAOYSA-N
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Description

“Acetanilide, 2-(thiocarbamyl)-” is a chemical compound used in various scientific experiments. It is also known as N-phenylacetamide . The molecular formula of this compound is C9H10N2OS.

Scientific Research Applications

    Pharmaceutical Use

    • Field : Medicine
    • Application : Acetanilide was used as an antipyretic and analgesic . It was known by the trade name Antifebrin .
    • Method : Acetanilide was administered orally in doses of four to fifteen grains .
    • Results : Acetanilide was found to be effective in reducing fever and relieving pain . However, it was observed to cause cyanosis in some patients .

    Chemical Synthesis

    • Field : Chemistry
    • Application : Acetanilide is used in the synthesis of rubber accelerators, dyes and dye intermediates, and camphor .
    • Method : Acetanilide can be produced by reacting acetic anhydride with aniline .
    • Results : The reaction results in the formation of Acetanilide .

    Stabilizer

    • Field : Industrial Chemistry
    • Application : Acetanilide is used as an inhibitor of hydrogen peroxide decomposition and is used to stabilize cellulose ester varnishes .
    • Method : Acetanilide is added to the varnish during the manufacturing process to prevent the decomposition of hydrogen peroxide .
    • Results : The addition of Acetanilide helps in maintaining the stability of the varnish .

    Production of 4-acetamidobenzenesulfonyl chloride

    • Field : Pharmaceutical Chemistry
    • Application : Acetanilide is used for the production of 4-acetamidobenzenesulfonyl chloride, a key intermediate for the manufacture of the sulfa drugs .
    • Method : The specific synthesis process would depend on the exact procedures used in the laboratory or industrial setting .
    • Results : The production of 4-acetamidobenzenesulfonyl chloride allows for the manufacture of sulfa drugs .

    Photographic Developers

    • Field : Photography
    • Application : In the 19th century, acetanilide was one of a large number of compounds used as experimental photographic developers .
    • Method : The specific use of acetanilide in photographic development would depend on the exact procedures used .
    • Results : Acetanilide was found to be effective in developing photographs .

    Pharmacological Activities

    • Field : Pharmacology
    • Application : Many acetanilide derivatives have been found to have antimicrobial, analgesic, anti-inflammatory, antipyretic, antioxidant, anticonvulsant, anti-cancer, antihyperglycaemic and antimalarial activities .
    • Method : The specific methods of application would depend on the exact derivative and its intended use .
    • Results : These acetanilide derivatives have shown promising results in various pharmacological applications .

    Precursor to Paracetamol

    • Field : Pharmaceutical Chemistry
    • Application : Acetanilide is used in the synthesis of paracetamol, a widely used analgesic and antipyretic drug .
    • Method : Acetanilide is nitrated to produce para-nitroacetanilide, which is then reduced to para-aminophenol. The para-aminophenol is then acetylated to produce paracetamol .
    • Results : The production of paracetamol from acetanilide provides a widely used drug with less toxicity than acetanilide .

    Intermediate in Rubber Accelerator Synthesis

    • Field : Industrial Chemistry
    • Application : Acetanilide is used as an intermediate in the synthesis of rubber accelerators .
    • Method : The specific synthesis process would depend on the exact procedures used in the laboratory or industrial setting .
    • Results : The production of rubber accelerators from acetanilide contributes to the rubber industry .

properties

IUPAC Name

3-amino-N-phenyl-3-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBQKNUNQJKLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208484
Record name Acetanilide, 2-(thiocarbamyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetanilide, 2-(thiocarbamyl)-

CAS RN

59749-96-1
Record name Acetanilide, 2-(thiocarbamyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059749961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2-(thiocarbamyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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